![molecular formula C6H3F2NaO3S B13685901 Sodium 2,4-Difluorobenzenesulfonate](/img/structure/B13685901.png)
Sodium 2,4-Difluorobenzenesulfonate
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Overview
Description
Sodium 2,4-Difluorobenzenesulfonate is a chemical compound with the molecular formula C6H3F2NaO3S. It is a sodium salt of 2,4-difluorobenzenesulfonic acid and is known for its applications in various chemical reactions and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2,4-Difluorobenzenesulfonate typically involves the sulfonation of 2,4-difluorobenzene. This can be achieved through the reaction of 2,4-difluorobenzene with sulfur trioxide or chlorosulfonic acid, followed by neutralization with sodium hydroxide to form the sodium salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: Sodium 2,4-Difluorobenzenesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing fluorine atoms.
Oxidation and Reduction: It can be involved in oxidation-reduction reactions, although these are less common.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 2,4-difluoroaniline derivatives .
Scientific Research Applications
Sodium 2,4-Difluorobenzenesulfonate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Sodium 2,4-Difluorobenzenesulfonate involves its interaction with specific molecular targets. The compound can act as an electrophile in nucleophilic substitution reactions, where it reacts with nucleophiles to form new chemical bonds. The presence of fluorine atoms enhances its reactivity and selectivity in these reactions .
Comparison with Similar Compounds
Sodium Benzenesulfonate: Lacks the fluorine atoms, resulting in different reactivity and applications.
Sodium 4-Fluorobenzenesulfonate: Contains a single fluorine atom, leading to variations in chemical behavior.
Sodium 2,4-Dichlorobenzenesulfonate: Substitutes chlorine for fluorine, affecting its reactivity and use in different contexts.
Uniqueness: Sodium 2,4-Difluorobenzenesulfonate is unique due to the presence of two fluorine atoms, which significantly influence its chemical properties and reactivity. This makes it particularly valuable in specific synthetic applications where high reactivity and selectivity are required .
Biological Activity
Sodium 2,4-difluorobenzenesulfonate is a sulfonated aromatic compound that has garnered attention due to its diverse biological activities. This article delves into the compound's synthesis, mechanism of action, biological efficacy, and relevant case studies, providing a comprehensive overview of its potential applications in various fields.
This compound is synthesized through the sulfonation of 2,4-difluorobenzene. The general synthetic route involves:
- Reagents : The reaction typically employs sulfur trioxide or chlorosulfonic acid.
- Neutralization : Following sulfonation, sodium hydroxide is used to neutralize the reaction mixture, yielding the sodium salt.
This compound exhibits unique chemical properties due to the presence of two fluorine atoms, which enhance its reactivity and selectivity in chemical reactions, particularly in nucleophilic aromatic substitution processes.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It acts as an electrophile in nucleophilic substitution reactions, where it can form new chemical bonds with nucleophiles such as amines or thiols. The presence of fluorine atoms not only increases reactivity but also influences the compound's selectivity towards certain biological targets.
Antibacterial Activity
Recent studies have demonstrated that this compound exhibits significant antibacterial properties. In particular:
- Efficacy Against Pathogens : It has shown effectiveness against various bacterial strains, including Pseudomonas syringae and Xanthomonas species. For instance, compounds related to this compound displayed antibacterial activity with inhibition rates reaching up to 86% at concentrations of 50 μg/ml .
- Comparison with Controls : The antibacterial efficacy was found to be comparable or superior to known bactericides like thiodiazole copper and bismerthiazol in certain assays .
Insecticidal Activity
While primarily recognized for its antibacterial properties, this compound has also been evaluated for insecticidal activity:
- Limited Efficacy : Although some bioassays indicated activity against pests like Spodoptera frugiperda, this effect was weaker than that observed with established insecticides such as monosultap and mulfoxaflor .
Case Studies and Research Findings
Several case studies highlight the practical implications and safety profiles associated with this compound:
- Toxicological Assessments : A case series reported instances of sodium salt poisoning related to similar compounds in oncology patients. Symptoms included acute kidney injury, emphasizing the need for careful dosing and monitoring when employing such compounds therapeutically .
- Visible Light Control Studies : Research has explored using light-responsive azobenzene derivatives linked to this compound for controlling cytolytic activity in cancer cells. This innovative approach demonstrates potential for targeted therapies that minimize damage to healthy tissues while enhancing therapeutic efficacy against tumors .
Summary of Biological Activities
Activity Type | Target Organisms | Efficacy | Notes |
---|---|---|---|
Antibacterial | Pseudomonas syringae, Xanthomonas spp. | Up to 86% inhibition at 50 μg/ml | Comparable to thiodiazole copper |
Insecticidal | Spodoptera frugiperda | Weaker than monosultap | Limited use as an insecticide |
Cytolytic Activity | Cancer cells | Light-controlled | Potential for targeted cancer therapy |
Properties
Molecular Formula |
C6H3F2NaO3S |
---|---|
Molecular Weight |
216.14 g/mol |
IUPAC Name |
sodium;2,4-difluorobenzenesulfonate |
InChI |
InChI=1S/C6H4F2O3S.Na/c7-4-1-2-6(5(8)3-4)12(9,10)11;/h1-3H,(H,9,10,11);/q;+1/p-1 |
InChI Key |
VYGMKJRCQSPVAI-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=C(C=C1F)F)S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
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